Schisandrin B is a dibenzocyclooctadiene derivative extracted from the fruit of the Schisandra chinensis plant, also known as the Chinese magnolia vine. [, ] This plant has a long history of use in traditional Chinese medicine, known as Wuweizi. [, , ] Schisandrin B belongs to a class of compounds known as lignans, characterized by their dibenzylbutyrolactone skeleton. [, ] It is one of the key bioactive constituents found in the Schisandra chinensis fruit, alongside other lignans like schisandrin and deoxyschisandrin. [, ] Schisandrin B has garnered significant interest in scientific research due to its diverse range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective properties. [, , , , , , , , ]
Schisandrin B is a bioactive lignan derived from the fruit of the Schisandra chinensis plant, commonly known as the five-flavor fruit. This compound is recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Schisandrin B has garnered attention in both traditional medicine and contemporary scientific research due to its potential therapeutic applications.
Schisandrin B is primarily extracted from Schisandra chinensis, a plant native to East Asia. The fruit of this plant has been traditionally used in herbal medicine for its health benefits. The extraction process typically involves various methods such as solvent extraction, supercritical fluid extraction, and chromatographic techniques to isolate the compound in pure form .
Chemically, Schisandrin B belongs to the class of compounds known as lignans, which are phenolic compounds formed from the dimerization of two phenylpropanoid units. Its systematic name is (2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-one. It is characterized by its complex molecular structure that contributes to its biological activities.
The synthesis of Schisandrin B can be achieved through several methods, primarily focusing on extraction from natural sources or chemical synthesis in the laboratory.
The extraction process typically includes:
Schisandrin B has a complex molecular structure characterized by a bicyclic framework with multiple hydroxyl groups and methoxy substitutions. The molecular formula is , and its molecular weight is approximately 400.46 g/mol.
Key structural data include:
Schisandrin B participates in various chemical reactions due to its functional groups. Notably:
In vitro studies have demonstrated that Schisandrin B can interact with various enzymes and receptors, influencing pathways related to inflammation and oxidative stress .
The mechanism of action of Schisandrin B involves several pathways:
Studies have shown that Schisandrin B significantly decreases markers of oxidative stress in cellular models, highlighting its potential for therapeutic applications in conditions like osteoporosis and neurodegeneration .
Detailed physicochemical analyses have indicated that Schisandrin B possesses favorable properties for drug formulation, including suitable lipophilicity and permeability profiles .
Schisandrin B has been investigated for various applications:
Schisandra chinensis, commonly termed "magnolia berry" or "five-flavor fruit" (Wu Wei Zi), is a deciduous vine native to Northeast China, Korea, Japan, and the Russian Far East. Its medicinal use dates back over 2,000 years in Traditional Chinese Medicine (TCM) pharmacopeias, where it was prescribed to enhance vitality ("qi"), protect the liver, and treat respiratory, gastrointestinal, and neurological disorders [5] [6]. The plant’s ripe purple-red berries—described as simultaneously sweet, salty, bitter, pungent, and sour—symbolize its purported balancing effects on multiple organ systems (heart, lungs, kidneys) [6]. Modern monographs in the Chinese, European, and WHO pharmacopeias recognize Schisandra fruits (Schisandrae chinensis fructus) as adaptogens with hepatoprotective and tonic properties [5].
Dibenzocyclooctadiene lignans (DBCLs) are the hallmark phytochemicals of Schisandra species, distinguished by a central eight-membered ring flanked by two benzene rings. Structural diversity arises from:
Table 1: Key Dibenzocyclooctadiene Lignans in Schisandra Species
Compound | Structural Features | Relative Abundance |
---|---|---|
Schisandrin B | Methylenedioxy groups at C₉/C₁₀, C₁₂/C₁₄; hydroxyl at C₇ | High (0.5–3% in fruit) |
Schisandrin C | Methoxy groups at C₉, C₁₀, C₁₂, C₁₄ | Moderate |
Gomisin A | Tetrahydrofuran ring; methylenedioxy at C₁₂/C₁₄ | Moderate |
Deoxyschisandrin | No hydroxyl groups; methylenedioxy at C₉/C₁₀, C₁₂/C₁₄ | Low |
γ-Schisandrin | Similar to Sch B; altered stereochemistry | Moderate |
Over 358 DBCLs have been identified across Schisandra species, with 37 confirmed as pharmacologically active [3] [5]. Sch B remains the most extensively studied due to its high bioavailability and multi-organ protective effects.
In TCM theory, Schisandra chinensis was classified as a "superior herb" (上品) in the Shennong Bencao Jing (ca. 200 CE). Its five flavors correlated with therapeutic actions:
Russian ethnomedicine (19th century) documented its use to combat exhaustion, hunger, and infections among hunters in the Taiga [6]. Formulations like Sheng Mai San combined Schisandra with ginseng and Ophiopogon to replenish qi and yin. Crucially, historical applications presaged Sch B’s modern pharmacological roles—particularly its hepatoprotective and neuroprotective effects [5].
Contemporary research validates Sch B as a pleiotropic modulator of cellular stress responses and signaling pathways. Key drivers of interest include:
Table 2: Mechanistic Targets of Schisandrin B in Disease Models
Pharmacological Effect | Molecular Targets | Validated Disease Models |
---|---|---|
Antioxidant | ↑ SOD, GSH, GST; ↓ MDA; Nrf2/Keap1 activation | CCl₄-induced hepatotoxicity [1] [10] |
Anti-inflammatory | TLR4/MyD88/NF-κB inhibition; ↓ IL-6, TNF-α | DSS-induced colitis [8] |
Anticancer | p53/p21↑; cyclins↓; Bcl-2↓; Bax↑; caspase-3↑ | Colon cancer xenografts [9] |
Neuroprotective | ↓ Aβ aggregation; JNK inhibition; BDNF modulation | Aβ-induced neurotoxicity [2] |
Ongoing biotechnology advances—including in vitro plant cell cultures—aim to overcome supply limitations for clinical-grade Sch B [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: